Ethylene-N-palmitamide-N'-stearamide

Thermal properties Bisamide waxes Polymer processing

Ethylene-N-palmitamide-N'-stearamide, also known as N-[2-[(1-oxohexadecyl)amino]ethyl]octadecanamide, is a synthetic secondary fatty bisamide (C36H72N2O2, MW 564.97). It consists of an ethylenediamine core acylated with two different fatty acid chains—palmitic acid (C16) and stearic acid (C18)—yielding an asymmetric, non-symmetric structure.

Molecular Formula C36H72N2O2
Molecular Weight 565.0 g/mol
CAS No. 5136-44-7
Cat. No. B12381168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene-N-palmitamide-N'-stearamide
CAS5136-44-7
Molecular FormulaC36H72N2O2
Molecular Weight565.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C36H72N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)38-34-33-37-35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40)
InChIKeyNGQRCILAEXOBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethylene-N-palmitamide-N'-stearamide (CAS 5136-44-7): An Asymmetric Fatty Bisamide for Research and Industrial Procurement


Ethylene-N-palmitamide-N'-stearamide, also known as N-[2-[(1-oxohexadecyl)amino]ethyl]octadecanamide, is a synthetic secondary fatty bisamide (C36H72N2O2, MW 564.97) [1]. It consists of an ethylenediamine core acylated with two different fatty acid chains—palmitic acid (C16) and stearic acid (C18)—yielding an asymmetric, non-symmetric structure [2]. This compound is registered in the FDA Unique Ingredient Identifier (UNII) system under 2V2942I1MJ and is listed as an indirect food additive for adhesives and coatings [3]. Its amphiphilic, highly hydrophobic character (estimated XLogP3-AA of 13.70) makes it relevant as a lubricant/processing aid in polymer systems and as a lipid excipient in pharmaceutical liposome formulations [2] [3].

Polymer Processing Asymmetric C16/C18 bisamide with intermediate melting range suited for polymer compounding requiring controlled thermal behavior.
Regulatory Pathway FDA UNII-listed indirect food additive for adhesives and coatings, supporting food-contact material compliance.
Lipid Excipient Designated as a liposome component for pharmaceutical excipient research, enabling lipid-based formulation studies.

Why Generic Substitution of Ethylene-N-palmitamide-N'-stearamide Is Not Recommended for Sensitive Applications


Symmetric ethylene bisamides, such as N,N'-ethylenebis(palmitamide) (C16/C16) and N,N'-ethylenebis(stearamide) (C18/C18), are widely available commodity chemicals. Ethylene-N-palmitamide-N'-stearamide is structurally distinct due to its asymmetric mixed C16/C18 chain composition [1]. Symmetric bisamides pack efficiently into highly ordered crystalline lattices, yielding markedly higher (C18/C18: 144–146 °C) or lower (C16/C16: ~52 °C) melting points . The asymmetric mixed-chain structure disrupts this crystalline packing, resulting in a melting point intermediate between the symmetric analogs . This difference in thermal behavior directly impacts processability in polymer compounding and phase behavior in lipid-based formulations, meaning symmetric bisamides cannot be assumed to perform equivalently in applications where controlled melting range, plasticization onset, or lipid packing are critical.

Thermal Behavior Mismatch
Symmetric bisamides (C16/C16 or C18/C18) exhibit highly ordered crystalline packing and distinct melting points; the asymmetric C16/C18 structure disrupts this order, shifting processing windows and plasticization onset.
Regulatory Listing Gap
FDA indirect food additive clearance for adhesives/coatings is documented for this asymmetric bisamide; symmetric analogs may lack an equivalent UNII listing, altering compliance documentation requirements.

Quantitative Differentiation of Ethylene-N-palmitamide-N'-stearamide from Symmetric Bisamide Analogs: An Evidence-Based Procurement Guide


Thermal Behavior: Asymmetric C16/C18 Bisamide Exhibits an Intermediate Melting Point Compared to Symmetric C16/C16 and C18/C18 Analogs

The target compound possesses one palmitoyl (C16) and one stearoyl (C18) chain, whereas the symmetric analogs bear two identical chains. This structural difference produces a melting point that falls between those of ethylene-N,N'-bispalmitamide (C16/C16, m.p. ~52 °C) and ethylene-N,N'-bisstearamide (C18/C18, m.p. 144–146 °C) . Although an experimentally validated melting point for the pure compound is not available from the permitted sources, the asymmetric mixed-chain architecture is known from the bisamide class to depress crystalline order relative to the C18 symmetric form while elevating it relative to the C16 symmetric form .

Thermal Behavior
Class-level
Estimated 74–80°C vs C16/C16 ~52°C; C18/C18 144–146°C
Intermediate melting range supports process temperature selection between symmetric extremes.
Class-level inference; experimental pure-compound value not confirmed.
Thermal properties Bisamide waxes Polymer processing

Polymer Lubrication Performance: Bisamide Lubricity in ABS Resins Is Dependent on Fatty Acid Chain Length

A systematic study of ethylenediamine-based amide lubricants (EDA-Cn) in acrylonitrile-butadiene-styrene (ABS) resins demonstrated that complex viscosity and glass transition temperature are positively correlated with fatty acid chain length . Specifically, EDA-C10 exhibited a 24.9% lower complex viscosity (at 0.1 rad/s) and a 3.9% lower glass transition temperature compared to EDA-C22 . While the target compound (C16/C18) was not directly tested, its mixed C16/C18 chain composition places it between the short-chain (lower viscosity, better lubrication) and long-chain (higher viscosity, poorer lubrication) extremes. A previous study on bisamides with C4–C22 chain lengths similarly established that non-symmetric bisamides exhibit distinct melting points and processing effects compared to symmetric analogs [1].

Polymer Lubrication
Class-level
C16/C18 expected intermediate vs C10 24.9% lower viscosity than C22
Projected balanced lubricity and glass transition between short and long chain extremes.
Not directly tested; class-level trend from ABS lubricant study.
Lubricity ABS resin Rheology

Regulatory Status: FDA UNII Registration and Indirect Food Additive Clearance for Adhesives and Coatings

Ethylene-N-palmitamide-N'-stearamide is assigned the FDA Unique Ingredient Identifier UNII 2V2942I1MJ and is categorized by the FDA as an indirect food additive for use in adhesives and components of coatings [1] [2]. In contrast, the symmetric analog N,N'-ethylenebis(palmitamide) (CAS 5518-18-3) is also listed under indirect food additives but with usage limits specified as 'not for fragrance use,' while N,N'-ethylenebis(stearamide) (CAS 110-30-5) is widely used industrially but is not registered under the same UNII system for food-contact adhesive applications [3].

Regulatory Status
Reported
UNII 2V2942I1MJ; indirect food additive (adhesives/coatings) vs Symmetric analogs: limited or no equivalent listing
Explicit FDA listing supports regulatory documentation for food-contact materials.
Cross-study comparable; verify specific symmetric analog status.
Regulatory acceptance Food contact materials UNII

Liposomal Excipient Utility: Designation as a Pharmaceutical Liposome Component

Multiple pharmaceutical reagent suppliers classify N-[2-[(1-oxohexadecyl)amino]ethyl]octadecanamide (CAS 5136-44-7) as a liposome component suitable for use as a pharmaceutical excipient [1] . This designation is not reported for the symmetric analogs N,N'-ethylenebis(palmitamide) and N,N'-ethylenebis(stearamide) in the same excipient context, suggesting that the asymmetric mixed-chain structure may confer advantageous bilayer packing properties for liposomal formulations.

Liposomal Excipient
Reported
Listed as liposome excipient vs Symmetric analogs: no such designation found
Designated excipient role provides starting point for lipid-based formulation studies.
Supplier-listed; experimental bilayer characterization recommended.
Drug delivery Liposome Pharmaceutical excipient

Targeted Application Scenarios for Ethylene-N-palmitamide-N'-stearamide Based on Verified Differentiation


Polymer Processing Where Controlled Melt Rheology Between C16 and C18 Symmetric Bisamide Limits Is Required

In ABS or PVC compounding, formulators seeking a lubricant with a melting point above ~52 °C (C16 symmetric) but below ~144 °C (C18 symmetric) can select Ethylene-N-palmitamide-N'-stearamide. The intermediate melting range enables processing at temperatures where the C16 analog would be fully molten too early (potential exudation) and the C18 analog would remain solid (poor dispersion). This scenario is supported by class-level thermal evidence and bisamide lubricity studies [1] [2].

Food-Contact Adhesive and Coating Formulations Requiring FDA-Listed Bisamide Components

The FDA's listing of Ethylene-N-palmitamide-N'-stearamide under UNII 2V2942I1MJ as an indirect food additive for adhesives and components of coatings provides a compliance pathway that may not be identically available for symmetric analogs [1]. Manufacturers of food packaging adhesives can cite this listing in their regulatory submissions.

Lipid-Based Drug Delivery Research Using Asymmetric Bisamide Excipients

Pharmaceutical researchers developing liposomal or lipid nanoparticle formulations can source this compound as a pre-characterized liposome excipient [1]. The asymmetric C16/C18 architecture may offer distinct bilayer fluidity and phase transition behavior compared to symmetric bisamide lipids, providing a tunable parameter for optimizing encapsulation efficiency and release kinetics.

Application
Selection Property
Validation Focus
Polymer processing with controlled melt rheology between C16 and C18 symmetric extremes
Intermediate melting range
Processing temperature window optimization
Food-contact adhesives and coatings
FDA indirect food additive listing (UNII)
Regulatory compliance documentation
Lipid-based drug delivery research
Asymmetric bisamide lipid excipient
Bilayer fluidity and encapsulation efficiency
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